2-(4-Fluoro-2-methoxyphenoxy)acetic acid

Inflammation Research COX-2 Selectivity Drug Discovery

Researchers seeking selective COX-2 inhibition with minimal gastrointestinal side effects often face limited selectivity in generic phenoxyacetic acid scaffolds. This compound delivers >54-fold COX-2 over COX-1 selectivity, validated for inflammation research. It also serves as a functionalized intermediate for CRTh2 antagonist synthesis. - >54-fold COX-2 selectivity for inflammation assay benchmarking. - Pre-functionalized core accelerates SAR exploration in respiratory disease programs. - Demonstrated antiproliferative activity against MCF7 breast cancer cells.

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
CAS No. 1785577-68-5
Cat. No. B1400877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methoxyphenoxy)acetic acid
CAS1785577-68-5
Molecular FormulaC9H9FO4
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)OCC(=O)O
InChIInChI=1S/C9H9FO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyBOEWAEIGPVUWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-2-methoxyphenoxy)acetic Acid Overview


2-(4-Fluoro-2-methoxyphenoxy)acetic acid is a fluorinated aromatic compound belonging to the phenoxyacetic acid class, characterized by a fluoro and methoxy substituent pattern on the phenyl ring . It is a versatile synthetic intermediate with a molecular weight of 200.16 g/mol and a predicted XLogP3 of 1.1, indicating moderate lipophilicity [1]. It is commercially available as a research chemical from multiple vendors, typically with a minimum purity specification of 95% .

Workflow
Functionalized synthetic intermediate for phenoxyacetic acid derivatives
Selection Logic
4-Fluoro-2-methoxy substitution pattern for targeted SAR exploration
Use Context
COX-2 pathway tool compound and oncology cell-model probe

Specificity of 2-(4-Fluoro-2-methoxyphenoxy)acetic Acid


Unsubstituted phenoxyacetic acid and many of its common analogs lack the precise electronic and steric profile imparted by the 4-fluoro-2-methoxy substitution pattern. This specific arrangement is critical because it directly modulates key molecular properties like acidity and lipophilicity, which govern target binding, metabolic stability, and overall bioactivity [1]. For instance, this compound demonstrates selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 [2], a profile not observed in the parent phenoxyacetic acid scaffold and which is essential for research applications focused on minimizing gastrointestinal side effects. Therefore, substituting it with a generic analog would result in a different pharmacological profile and invalidate any structure-activity relationship (SAR) conclusions.

!
Generic phenoxyacetic acid lacks COX-2 selectivity
Unsubstituted scaffold does not exhibit the COX-2 over COX-1 selectivity profile reported for this compound; SAR conclusions may shift without the 4-fluoro-2-methoxy substitution.
!
Structural analogs may not reproduce physicochemical profile
Replacement with differently substituted phenoxyacetic acid derivatives can alter lipophilicity (XLogP3) and membrane permeability context, requiring independent validation.
!
MCF7 antiproliferative activity is substitution-dependent
Cell-model endpoint context reported for this specific substitution pattern may not transfer to other phenoxyacetic acid analogs; assay-response context requires compound-specific review.

Evidence for 2-(4-Fluoro-2-methoxyphenoxy)acetic Acid


COX-2 Selectivity over COX-1

This compound exhibits selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1. It inhibits human COX-2 with a Ki of 920 nM, while showing an IC50 > 50,000 nM against ovine COX-1 in a colorimetric enzyme immunoassay, demonstrating a selectivity window of > 54-fold [1]. Another source corroborates this selectivity, reporting an IC50 of 3.2 µM for COX-2 and minimal activity against COX-1 (IC50 > 100 µM), a > 31-fold selectivity [2]. This selectivity profile is a key differentiator from non-selective NSAID scaffolds.

COX-2 Selectivity vs. COX-1
Head-to-head
COX-2 Ki = 920 nM; COX-1 IC50 > 50,000 nM
> 54-fold selectivity window
Human COX-2 vs. ovine COX-1, preincubation + arachidonic acid
Supports COX-2 selectivity research workflow
Corroborated by independent source (>31-fold, IC50 vs. IC50)
Inflammation Research COX-2 Selectivity Drug Discovery

Physicochemical Profile vs. Parent Scaffold

The introduction of the 4-fluoro and 2-methoxy groups significantly alters the physicochemical properties of the phenoxyacetic acid core. The target compound has a predicted pKa of 3.17 and XLogP3 of 1.1, compared to the unsubstituted phenoxyacetic acid which has a known pKa of approximately 3.0-3.2 and a lower lipophilicity (XLogP3 ~0.7-0.9) [1]. While pKa values are similar, the increased lipophilicity (XLogP3 of 1.1 vs. ~0.8) is a quantifiable difference that impacts membrane permeability and non-specific protein binding.

Lipophilicity Shift vs. Parent
Cross-study comparable
XLogP3 = 1.1 vs. ≈ 0.8
Parent
+0.3 Target
Predicted values; pKa 3.17 ± 0.10 vs. ~3.0–3.2
Reported lipophilicity may support membrane permeability studies
Quantified difference in predicted logP
Medicinal Chemistry ADME-Tox Chemical Property Prediction

Antiproliferative Activity in MCF7 Cells

This compound has been evaluated for its ability to inhibit cell growth. In an MTT assay, it demonstrated antiproliferative activity against human MCF7 breast cancer cells after 72 hours of exposure [1]. The ChEMBL database entry confirms this specific functional activity was observed for this compound, establishing it as a bioactive member of its class [1].

MCF7 Antiproliferative Activity
Class-level
Inhibition of MCF7 cell growth observed
72 hr MTT assay; no comparator IC50 reported
Reported endpoint context for oncology cell-model studies
ChEMBL-confirmed activity entry; data to verify
Cancer Research Antiproliferative Cell-based Assays

Synthetic Building Block for CRTh2 Modulators

Phenoxyacetic acid derivatives, particularly those with specific substitution patterns, are known to be active at the CRTh2 receptor, a target for respiratory diseases like asthma and COPD [1]. While the unsubstituted scaffold is inactive, the specific fluoro and methoxy substituents on 2-(4-Fluoro-2-methoxyphenoxy)acetic acid are designed to enhance the compound's interaction with this target class. This compound serves as a crucial intermediate for synthesizing more complex, targeted CRTh2 modulators .

CRTh2 Modulator Intermediate
Class-level
Functionalized scaffold for CRTh2-targeted synthesis
Patent-based SAR inference; parent scaffold inactive
Supports respiratory disease model probe synthesis
Qualitative class-level SAR context
Medicinal Chemistry Organic Synthesis Respiratory Disease Research

Applications of 2-(4-Fluoro-2-methoxyphenoxy)acetic Acid


Inflammation: COX-2 Selective Inhibition Screening

This compound is ideally suited as a control or starting scaffold in inflammation research programs focused on identifying selective COX-2 inhibitors. Its demonstrated >54-fold selectivity for COX-2 over COX-1 [1] makes it a valuable tool for validating assay systems designed to detect selectivity and for benchmarking new chemical entities.

Lead Optimization for CRTh2 Antagonists

This compound serves as a key, functionalized intermediate in the synthesis of novel CRTh2 receptor antagonists for the potential treatment of respiratory diseases like asthma and COPD [2]. Its pre-functionalized phenoxyacetic acid core allows medicinal chemists to efficiently explore SAR around the aromatic ring without the need for extensive de novo synthesis.

Oncology: MCF7 Antiproliferative Screening

Given its confirmed antiproliferative activity against human MCF7 breast cancer cells [3], this compound is a relevant candidate for further investigation in oncology. It can be used as a starting point for the development of new anticancer agents, or as a tool compound to study mechanisms of cell growth inhibition in breast cancer cell lines.

Fluorine Effects on Lipophilicity & Permeability

The specific and quantifiable increase in lipophilicity (XLogP3 = 1.1) compared to the parent phenoxyacetic acid scaffold (XLogP3 ≈ 0.8) [4] makes this compound a useful probe for studying how fluorination impacts cellular uptake and intracellular target engagement in a controlled manner. It allows researchers to decouple lipophilicity effects from other structural changes.

Application
Selection Property
Validation Focus
COX-2 pathway selectivity screening
Reported >54-fold COX-2 over COX-1 selectivity
COX isoform inhibition endpoint review
Lead optimization for CRTh2 modulators
Pre-functionalized phenoxyacetic acid core
SAR around aromatic substitution pattern
Oncology cell-model endpoint studies
MCF7 antiproliferative activity context
Cell-viability and growth-inhibition endpoints
Fluorine-based lipophilicity probe
Quantified XLogP3 difference (+0.3 vs. parent)
Membrane permeability and target-engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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